Compound Description: 4-Oxo-4-(3-pyridyl)butanoic acid, often referred to as "keto acid", is a crucial metabolite of both nicotine and the tobacco-specific carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) [, ]. It plays a significant role in understanding nicotine metabolism and the potential biomarkers for tobacco-related carcinogenesis.
Relevance: This compound is structurally analogous to 4-oxo-4-(3-phenylpropoxy)butanoic acid. The primary difference lies in the substitution at the 4-position of the butanoic acid chain. While the target compound features a 3-phenylpropoxy group, 4-oxo-4-(3-pyridyl)butanoic acid has a 3-pyridyl group. This structural similarity suggests potential overlap in their metabolic pathways and biological activities. [] []
4-Hydroxy-4-(3-pyridyl)butanoic Acid
Compound Description: 4-Hydroxy-4-(3-pyridyl)butanoic acid, commonly known as "hydroxy acid", is another important metabolite of nicotine, NNK, and NNN [, ]. Similar to 4-oxo-4-(3-pyridyl)butanoic acid, it's relevant in studying nicotine metabolism and identifying potential biomarkers for tobacco-related cancers. Notably, its chirality (existing as (R)- and (S)-enantiomers) offers insights into the origin of this metabolite, distinguishing between nicotine and nitrosamine metabolic pathways [].
Relevance: This compound shares a significant structural similarity with 4-oxo-4-(3-phenylpropoxy)butanoic acid, with the key difference being the presence of a hydroxyl group at the 4-position of the butanoic acid chain in 4-hydroxy-4-(3-pyridyl)butanoic acid. Additionally, similar to the previous compound, a 3-pyridyl group replaces the 3-phenylpropoxy group at the 4-position in 4-oxo-4-(3-phenylpropoxy)butanoic acid. This structural resemblance points towards potential similarities in their metabolism and biological effects. [] []
Compound Description: This compound, along with its mono-methyl ester, has been investigated for its interaction with human serum albumin (HSA) []. This interaction is crucial for understanding the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The compound exhibits antiproliferative activity toward human tumor cells and significant selectivity (tumor vs. healthy cells) in vitro [].
Relevance: This compound shares the 4-oxo-butanoic acid moiety with 4-oxo-4-(3-phenylpropoxy)butanoic acid. The differences lie in the substituents at the 4-position, where a 4-tert-butylphenyl group is present in 2-((carboxymethyl)sulfanyl)-4-oxo-4-(4-tert-butylphenyl)butanoic acid, and the presence of a carboxymethylsulfanyl group at the 2-position. These structural similarities suggest that both compounds might exhibit comparable binding affinities to HSA and potentially share similar metabolic pathways. []
4-Oxo-4-phenylbutanoic acid
Compound Description: 4-Oxo-4-phenylbutanoic acid, often referred to as "4-oxo acid," serves as a model substrate in various oxidation kinetic studies. These studies explore its reactivity with different oxidizing agents like benzimidazolium fluorochromate (BIFC) [, , , ], tripropylammonium fluorochromate (TriPAFC) [, , ], and hexacyanoferrate (III) in the presence of a ruthenium (III) catalyst []. The oxidation product of 4-oxo-4-phenylbutanoic acid is benzoic acid.
Relevance: This compound exhibits a close structural resemblance to 4-oxo-4-(3-phenylpropoxy)butanoic acid. The main distinction lies in the presence of a 3-phenylpropoxy substituent at the 4-position of the butanoic acid chain in the target compound, which is absent in 4-oxo-4-phenylbutanoic acid. This structural similarity suggests that 4-oxo-4-(3-phenylpropoxy)butanoic acid might exhibit comparable reactivity towards oxidizing agents like BIFC and TriPAFC. [], [], [], [], [], [], [], []
4-Oxo-4-(pyridin-2-ylamino)butanoic Acid
Compound Description: This compound, often shortened to APS, is notable for its polymorphic behavior. It has at least two distinct crystal structures, denoted as polymorph 1 and polymorph 2, which differ in their crystal packing arrangements and intermolecular interactions []. This difference in crystal structures can significantly influence the compound's physical properties, such as solubility, melting point, and bioavailability.
Relevance: While structurally distinct from 4-oxo-4-(3-phenylpropoxy)butanoic acid, the study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid's polymorphism highlights an important aspect of solid-state chemistry. Understanding polymorphic behavior is crucial during drug development, as different polymorphs of the same compound can exhibit varying therapeutic efficacies and safety profiles. The knowledge gained from studying 4-oxo-4-(pyridin-2-ylamino)butanoic acid's polymorphic forms can be extrapolated to investigate whether 4-oxo-4-(3-phenylpropoxy)butanoic acid also exhibits polymorphism and its potential implications. []
Compound Description: This compound stands out due to its incorporation of the 1,1'-diphosphaferrocene moiety. It is synthesized through the reaction of 3,3',4,4'-tetramethyl-1,1'-diphosphaferrocene with succinic anhydride in the presence of AlCl3 []. The diphosphaferrocene unit introduces unique electrochemical properties to the molecule, making it a potential candidate for applications in materials chemistry and catalysis.
Relevance: Although structurally distinct from 4-oxo-4-(3-phenylpropoxy)butanoic acid, 4-oxo-4-(3,3',4,4'-tetramethyl-1,1'-diphosphaferrocen-2-yl)butanoic acid highlights the possibility of introducing diverse functionalities to the 4-oxo-butanoic acid scaffold. The presence of the diphosphaferrocene moiety in this compound suggests that other organometallic groups could be incorporated into 4-oxo-4-(3-phenylpropoxy)butanoic acid to modulate its properties and explore potential applications beyond its native form. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.